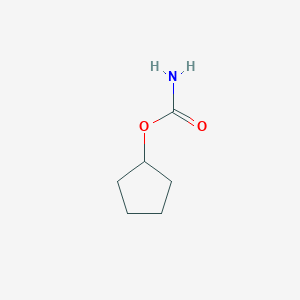
氢化苯偶姻
概述
描述
Hydrobenzoin, also known as 1,2-diphenyl-1,2-ethanediol, is an organic compound with the molecular formula C14H14O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms. Hydrobenzoin is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents such as alcohols and ketones .
科学研究应用
Hydrobenzoin has a wide range of applications in scientific research:
作用机制
Target of Action
Hydrobenzoin primarily targets organic molecules, specifically aldehydes . It is synthesized from benzaldehyde in a reaction known as the benzoin condensation . The primary role of Hydrobenzoin in this context is to act as a reducing agent .
Mode of Action
The mode of action of Hydrobenzoin involves a series of chemical reactions. The key step in the synthesis of Hydrobenzoin is the deprotonation of the cyanohydrin intermediate, which effects a polarity change of the aldehyde - the formerly electrophilic carbonyl carbon becomes nucleophilic . This concept is known as “Umpolung” or polarity inversion .
Biochemical Pathways
The biochemical pathway of Hydrobenzoin involves a multistep synthesis starting with benzaldehyde . The sequence includes the conversion of benzaldehyde to benzoin using a catalyst, followed by the oxidation of benzoin to benzil, and finally the reduction of benzil to Hydrobenzoin . This process is known as the benzoin condensation .
Result of Action
The result of Hydrobenzoin’s action is the formation of a reduced product from an aldehyde. Specifically, Hydrobenzoin can be formed from the reduction of benzil . Three stereoisomers of Hydrobenzoin can be formed in this reaction, RR, SS, and RS which is the meso isomer .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of Hydrobenzoin. For instance, the use of a microenvironment regulation strategy by modifying carbon paper with hexadecyltrimethylammonium cations has been reported to enhance the electrochemical carbon–carbon coupling of benzaldehyde .
生化分析
Biochemical Properties
Hydrobenzoin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported that hydrobenzoin can be used in the stereospecific reductive amination of phenyl-2-propanone . The stereochemical properties of hydrobenzoin play a crucial role in determining the outcome of these reactions .
Cellular Effects
It has been reported that some compounds in litchi, including hydrobenzoin, can stimulate the production of prostaglandin E2 (PGE2) and nitric oxide (NO) in a dose-dependent manner . These molecules play crucial roles in inflammation and other cellular processes .
Molecular Mechanism
The molecular mechanism of Hydrobenzoin involves the reduction of benzil using sodium borohydride, resulting in the formation of hydrobenzoin . This process involves the transfer of electrons, leading to the formation of new bonds .
Temporal Effects in Laboratory Settings
It has been reported that the reaction rate of the electrochemical carbon–carbon coupling of benzaldehyde, which forms hydrobenzoin, can be enhanced by modifying the microenvironment .
Metabolic Pathways
It is known that Hydrobenzoin is a product of the reduction of benzil , which suggests that it may be involved in the metabolic pathways related to the breakdown and synthesis of similar compounds.
准备方法
Synthetic Routes and Reaction Conditions: Hydrobenzoin can be synthesized through several methods:
Reduction of Benzil: One common method involves the reduction of benzil (1,2-diphenylethane-1,2-dione) using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents.
Asymmetric Reduction: Optically active hydrobenzoin can be prepared from benzoin or benzil using asymmetric reduction techniques.
Sharpless Asymmetric Dihydroxylation: Another method involves the dihydroxylation of trans-stilbene using Sharpless asymmetric dihydroxylation, which provides high enantioselectivity.
Industrial Production Methods: Industrial production of hydrobenzoin often involves the catalytic hydrogenation of benzoin or benzil under controlled conditions. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the product .
化学反应分析
Hydrobenzoin undergoes various chemical reactions, including:
Oxidation: Hydrobenzoin can be oxidized to benzil using oxidizing agents such as nitric acid or potassium permanganate.
Reduction: It can be further reduced to 1,2-diphenylethane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups in hydrobenzoin can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products:
Oxidation: Benzil.
Reduction: 1,2-diphenylethane.
Substitution: Diesters, ethers.
相似化合物的比较
Benzoin: 1,2-diphenylethane-1-one.
1,2-Diphenylethane-1,2-diol: A diol with similar structure but different reactivity.
Hydrobenzoin’s unique properties and versatility make it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
1,2-diphenylethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPDTPWNFBQHEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870557 | |
| Record name | (+/-)-Dihydrobenzoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Hydrobenzoin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14792 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
492-70-6, 579-43-1 | |
| Record name | Hydrobenzoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=492-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrobenzoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | meso-Hydrobenzoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133570 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrobenzoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrobenzoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10752 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-Dihydrobenzoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-diphenylethane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.054 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Hydrobenzoin has the molecular formula C14H14O2 and a molecular weight of 214.26 g/mol.
A: Yes, hydrobenzoin can be characterized using various spectroscopic techniques. For example, its infrared spectrum shows characteristic absorption bands at 3460 cm-1 and 3590 cm-1, corresponding to the hydroxyl (OH) groups. [] Additionally, nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the structure and stereochemistry of hydrobenzoin isomers. [, ]
A: Yes, hydrobenzoin exists as three stereoisomers due to the presence of two chiral centers: (R,R)-hydrobenzoin, (S,S)-hydrobenzoin, and meso-hydrobenzoin. [, , , , ]
A: The chirality of hydrobenzoin makes it a valuable starting material and chiral auxiliary in asymmetric synthesis. For instance, it's used in the synthesis of various pharmaceuticals, biologically active compounds, chiral ligands, and auxiliaries. []
A: Hydrobenzoin can be synthesized through various methods, including the biocatalytic asymmetric reduction of benzil using microorganisms like Talaromyces flavus. [] This method offers a straightforward approach to obtain enantiopure hydrobenzoin with high enantiomeric excess (ee) by adjusting the pH of the reaction. Electrochemical reduction of hydroxybenzaldehydes in aqueous alkaline solutions also yields predominantly meso-hydrobenzoin. []
A: Yes, the diastereomeric 2,4,5-triphenyl-1,3-dioxolans, derived from the acetalization of meso-hydrobenzoin with benzaldehyde, exhibit different reactivity towards N-bromosuccinimide and t-butyl perbenzoate, leading to stereospecific products. []
A: Hydrobenzoin derivatives have been successfully employed as chiral auxiliaries in stereoselective reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides to acrylic ester derivatives, leading to the formation of highly substituted pyrrolidines with high enantioselectivity. []
A: Hydrobenzoin and its derivatives are crucial in developing chiral ligands and catalysts for asymmetric synthesis. For example, (S,S)-hydrobenzoin is a key component in the chiral titanium catalyst used for the enantioselective oxidation of sulfides to sulfoxides. [] Additionally, hydrobenzoin derivatives are utilized in the design of chiral SupraBox ligands, which have shown promise in copper-catalyzed asymmetric benzoylation reactions. []
A: While not directly a catalyst, hydrobenzoin serves as a starting point for synthesizing chiral catalysts. For instance, a bidirectional ortho-metalation of hydrobenzoin allows access to ortho-functionalized derivatives, broadening its applicability as a ligand and auxiliary in asymmetric synthesis. []
A: High-performance liquid chromatography (HPLC) with chiral stationary phases, like those derived from bovine serum albumin (BSA) and β-cyclodextrin, enables the efficient enantioseparation of hydrobenzoin isomers. [] Additionally, capillary electrophoresis (CZE), employing dual cyclodextrin systems as chiral selectors, is a valuable technique for separating and studying the migration behavior of hydrobenzoin enantiomers. [, ]
A: Yes, quantitative infrared spectrophotometry is a suitable method for rapidly determining the amounts of benzil, benzoin, and hydrobenzoin in mixtures. [] This technique utilizes the characteristic infrared absorption bands of each compound for accurate quantification.
A: Density functional theory (DFT) calculations have been instrumental in investigating the selectivity of Lewis acid-assisted electrophilic fluorine-catalyzed pinacol rearrangements of hydrobenzoin substrates. [] These calculations provide valuable insights into the reaction mechanism and guide the design of new synthetic strategies.
A: Yes, molecular modeling studies have been conducted to understand the enantioselective separation of valinol in zeolite HY modified with (+)-(1R;2R)-hydrobenzoin. [] Grand canonical Monte Carlo and molecular dynamics simulations, alongside supercage-based docking simulations, provide insights into the binding interactions and chiral recognition mechanisms within the zeolite framework.
A: Yes, research has focused on understanding the preparation, crystal structure, and stability of hydrobenzoin borate complexes. [] This research explores the interactions between hydrobenzoin and borate ions and the factors influencing the stability of the resulting complexes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![6,11-dihydrobenzo[c][1]benzothiepine-11-carboxamide](/img/structure/B188694.png)

![4-[2-(Dimethylamino)propyl]phenol](/img/structure/B188697.png)


